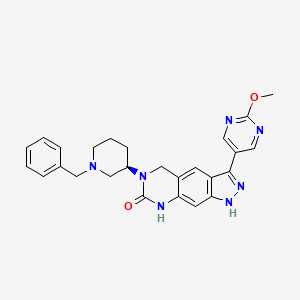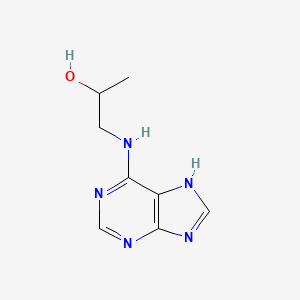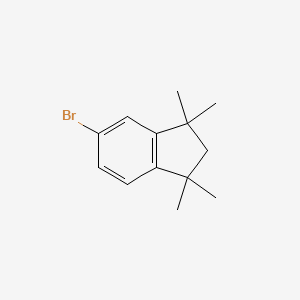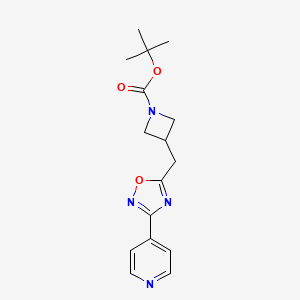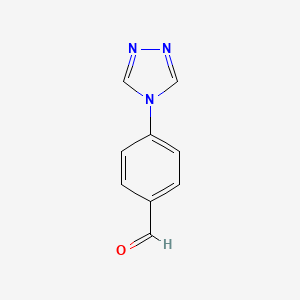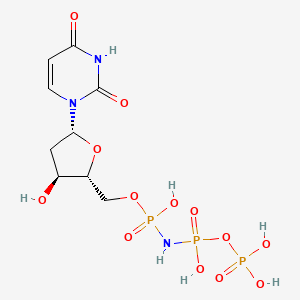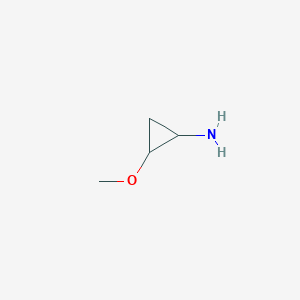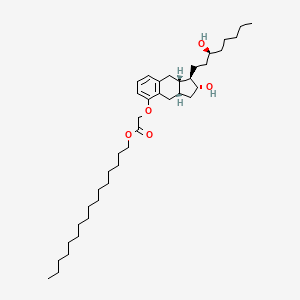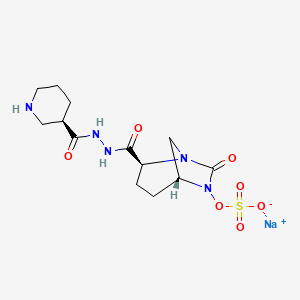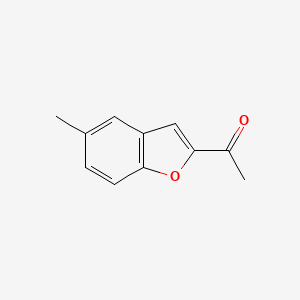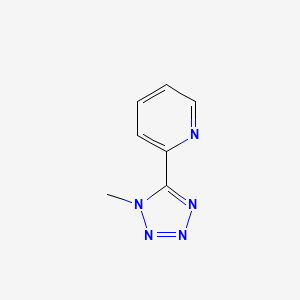
2-(1-Methyltetrazol-5-yl)pyridine
Übersicht
Beschreibung
2-(1-Methyltetrazol-5-yl)pyridine is an organic compound . It has been used to investigate torezolid-based antibacterial agents . The compound has a molecular weight of 161.16 g/mol.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .Molecular Structure Analysis
The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Spin-State Transitions :
- Iron(II) complexes with derivatives of 2-(1-Methyltetrazol-5-yl)pyridine have been synthesized. These complexes exhibit intriguing properties such as intermolecular hydrogen bonding, high-spin states, and in some cases, partial spin-state transitions upon cooling (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Photophysical Properties and Proton Transfer :
- This compound derivatives demonstrate unique photoreactions such as excited-state intramolecular and intermolecular double-proton transfer, highlighting their potential in photochemical applications (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Electronic and Emissive Properties in Iridium Complexes :
- Iridium(III) complexes with this compound derivatives have been studied for their redox and emission properties. The nature of the ancillary tetrazolate ligand significantly influences these properties, suggesting applications in organic light-emitting devices and biological labeling (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Synthesis and Applications of Ligands in Coordination Chemistry :
- The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally related to this compound, has led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
DNA Binding and Apoptotic Activity in Cancer Research :
- Nickel(II), copper(II), and zinc(II) complexes of pyridine-based tetrazolo[1,5-a]pyrimidine ligands, closely related to this compound, have been synthesized. These complexes show potential in cancer research for their DNA binding capabilities and apoptotic inducing activity in human cancer cell lines (Haleel, Arthi, Reddy, Veena, Sakthivel, Arun, Perumal, & Rahiman, 2014).
Zukünftige Richtungen
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the synthesis of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Additionally, pyrazole-bearing compounds, which include 2-(1-Methyltetrazol-5-yl)pyridine, have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the compound can form complexes with metals such as ruthenium (ru ii), which have been shown to exhibit anticancer properties .
Biochemical Pathways
Given its potential inhibitory effects on cdk2, it may influence cell cycle regulation pathways .
Result of Action
Complexes of this compound with ru(ii) have shown anticancer activity against human ovarian cancer cell lines .
Biochemische Analyse
Biochemical Properties
2-(1-Methyltetrazol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in coordination chemistry. It has been observed to form coordination complexes with various metal ions, such as copper, zinc, and cadmium . These interactions are crucial as they can influence the structural and functional properties of the resulting complexes. For instance, the compound can form two-dimensional and three-dimensional frameworks with these metals, which can exhibit unique photoluminescence properties . The nature of these interactions involves the coordination of the nitrogen atoms in the tetrazole and pyridine rings with the metal ions, leading to the formation of stable complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that compounds with similar structures can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the coordination complexes formed by this compound with metal ions have shown potential anticancer properties . These complexes can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrogen atoms in the tetrazole and pyridine rings can coordinate with metal ions, forming stable complexes that can interact with various enzymes and proteins . These interactions can result in enzyme inhibition or activation, depending on the nature of the complex formed. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound has been shown to form stable complexes with metal ions, which can exhibit long-term effects on cellular function . The stability of these complexes can be influenced by various factors, such as pH, temperature, and the presence of other ions or molecules. Long-term studies have indicated that the compound and its complexes can maintain their structural integrity and biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound and its complexes can exhibit beneficial effects, such as anticancer activity . At high doses, toxic or adverse effects may be observed. These effects can include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through active or passive mechanisms, depending on its chemical properties . Once inside the cells, it can bind to specific proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it can interact with different biomolecules in these compartments. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production.
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRVZCEKCBURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


